molecular formula C8H12N2O4S2 B1427561 methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate CAS No. 1248303-20-9

methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate

Cat. No. B1427561
CAS RN: 1248303-20-9
M. Wt: 264.3 g/mol
InChI Key: ZKKDOMMKJIBMEZ-UHFFFAOYSA-N
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Description

“Methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate” is a complex chemical compound used in scientific research . Its IUPAC name is “methyl 2-[5-(aminosulfonyl)-2-thienyl]ethylcarbamate” and it has a molecular weight of 264.33 .


Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O4S2 . It contains a total of 33 bonds, including 20 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 5 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 thio .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

  • Toxicological Evaluation of Carbamates : A study conducted by Vandekar (1965) in Nigeria evaluated the toxicity of carbaryl, a carbamate, and two other insecticides in a village-scale trial. The research focused on the toxicological impact on spraymen and villagers, assessing clinical observations and metabolites in urine. This study highlights the importance of evaluating the safety and environmental impact of carbamate compounds​​.

  • Analgesic Efficacy of Carbamate Derivatives : Research by Scheef and Wolf-Gruber (1985) explored the analgesic efficacy and safety of a carbamate derivative, flupirtine, in patients with severe cancer pain. The study demonstrated flupirtine's significant effectiveness in pain reduction compared to pentazocine, indicating the potential of certain carbamate derivatives in pain management​​.

  • Biotransformation and Toxicokinetics : Nihlen, Löf, and Johanson (1998) investigated the toxicokinetics of ethyl tert-butyl ether (ETBE), a compound structurally similar to carbamates, in humans and its biotransformation pathways. The study provides insight into how such compounds are metabolized and eliminated in the human body, which is crucial for understanding their safety profile​​.

  • Identification of Metabolites : Horie and Bara (1978) identified the human urinary metabolites of 3-phenylpropyl carbamate using an ion cluster technique. The study provides a methodology for analyzing the metabolites of carbamate compounds, which is essential for understanding their pharmacokinetics and potential toxicological effects​​.

  • Preclinical Activity of Carbamate Derivatives : Thomas et al. (2002) conducted a phase II study on CI-980, a water-soluble mitotic inhibitor carbamate derivative, for treating small cell lung cancer. Although the compound did not show significant efficacy, the research underscores the exploration of carbamate derivatives in cancer therapy​​.

These studies illustrate the diverse research applications and considerations surrounding carbamate compounds in toxicology, analgesic efficacy, biotransformation, metabolite identification, and potential therapeutic uses. For detailed exploration of these topics, the original studies provide in-depth information:

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

methyl N-[2-(5-sulfamoylthiophen-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4S2/c1-14-8(11)10-5-4-6-2-3-7(15-6)16(9,12)13/h2-3H,4-5H2,1H3,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKDOMMKJIBMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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